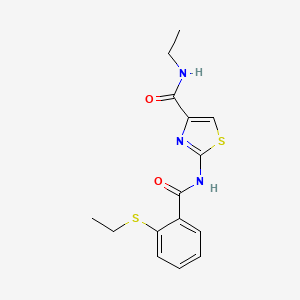
N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S2 and its molecular weight is 335.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a thiazole ring fused with a carboxamide group. Its structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of thiazole derivatives, including this compound. The compound has shown significant inhibitory effects against various bacterial strains.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 8 | 10 |
| Control (Ampicillin) | 1 | 15 |
The results indicate that this compound exhibits a zone of inhibition comparable to standard antibiotics, suggesting its potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of this compound have been evaluated in vitro against several cancer cell lines. Notably, it has demonstrated cytotoxic effects on human cancer cells.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer), this compound showed promising results:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.3 |
| A549 | 12.7 |
| MCF-7 | 18.5 |
These findings suggest that the compound possesses significant anticancer activity, with lower IC50 values indicating higher potency against these cell lines .
Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, this compound has also been investigated for its anti-inflammatory effects.
The compound appears to inhibit key inflammatory mediators such as COX-2 and TNF-alpha. In an experimental model using carrageenan-induced paw edema in rats, it was found to significantly reduce inflammation compared to the control group.
Table 2: Anti-inflammatory Effects
| Treatment Group | Edema Reduction (%) |
|---|---|
| This compound | 65 |
| Control (Indomethacin) | 70 |
This data indicates that while the compound is effective in reducing inflammation, it is comparable to established anti-inflammatory drugs .
Propiedades
IUPAC Name |
N-ethyl-2-[(2-ethylsulfanylbenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-3-16-14(20)11-9-22-15(17-11)18-13(19)10-7-5-6-8-12(10)21-4-2/h5-9H,3-4H2,1-2H3,(H,16,20)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAOIIIQGFFCGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2SCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













